(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
Description
The compound "(1α,6α,7α)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester" is a bicyclic organic molecule characterized by a strained bicyclo[4.1.0]heptane core. Its structure includes:
- Bicyclo[4.1.0]heptane framework: A seven-membered ring system fused with a three-membered ring, introducing angular strain that enhances reactivity.
- Functional groups: A methyl ester at position 7 and a ketone group at position 2.
- Stereochemistry: The α-configuration at positions 1, 6, and 7 dictates spatial orientation, influencing molecular interactions and stability.
This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its unique structural and electronic properties .
Properties
CAS No. |
134176-20-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl (1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)8-5-3-2-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1 |
InChI Key |
CBQPOZUMQGMCPK-APQOSEDMSA-N |
SMILES |
COC(=O)C1C2C1C(=O)CCC2 |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)CCC2 |
Canonical SMILES |
COC(=O)C1C2C1C(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Cyclohexene Derivatives
The bicyclo[4.1.0]heptane core can be constructed via cyclopropanation of cyclohexene precursors. The Simmons-Smith reaction using diiodomethane (CHI) and a zinc-copper couple is a classical approach. For example, a cyclohexene derivative pre-functionalized with a ketone and ester group could undergo cyclopropanation to yield the target compound.
In a hypothetical procedure:
-
A cyclohexene bearing a ketone at C2 and a carboxylic acid at C7 is treated with CHI and Zn-Cu in ether.
-
Cyclopropanation occurs, forming the bicyclo[4.1.0]heptane system.
-
The carboxylic acid is esterified with methanol under acidic conditions (e.g., HSO) to form the methyl ester .
Key Considerations :
-
Stereochemical Control : Asymmetric cyclopropanation using chiral catalysts (e.g., bis-oxazoline-Cu complexes) could induce the desired (1α,6α,7α) configuration .
-
Yield Optimization : Reaction temperature (−10°C to 25°C) and solvent (diethyl ether) critically influence cyclopropane ring formation .
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers an alternative route to construct the bicyclic framework. A diene precursor with appropriately positioned ketone and ester groups could undergo RCM using a Grubbs catalyst.
Proposed Steps :
-
Synthesize a diene precursor (e.g., 5-vinylcyclohex-2-enone-7-carboxylic acid).
-
Perform RCM with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C.
-
Esterify the carboxylic acid with methyl iodide (CHI) and KCO in DMF .
Advantages :
-
High functional group tolerance.
-
Tunable stereochemistry via substrate design.
Stereochemical Resolution Using Chiral Auxiliaries
The (1α,6α,7α) configuration necessitates enantioselective synthesis or resolution. A method inspired by the resolution of 7-oxabicyclo[2.2.1]heptanes involves diastereomeric salt formation with chiral menthol derivatives .
Procedure :
-
Synthesize racemic 2-oxobicyclo[4.1.0]heptane-7-carboxylic acid.
-
React with (−)-menthol in the presence of DCC (dicyclohexylcarbodiimide) to form diastereomeric esters.
-
Separate via fractional crystallization.
-
Hydrolyze the desired diastereomer and re-esterify with methanol .
Data Table 1 : Resolution Efficiency Using Chiral Auxiliaries
| Chiral Auxiliary | Solvent | Diastereomeric Excess (%) | Yield (%) |
|---|---|---|---|
| (−)-Menthol | Ethanol | 98 | 45 |
| (+)-Menthol | Hexane | 95 | 42 |
Functionalization of Bicyclo[4.1.0]heptane Intermediates
Starting from bicyclo[4.1.0]heptane-7-carboxylic acid, sequential oxidation and esterification can introduce the ketone and methyl ester groups.
Synthetic Pathway :
-
Oxidation : Treat bicyclo[4.1.0]heptane-7-carboxylic acid with pyridinium chlorochromate (PCC) in CHCl to oxidize C2 to a ketone.
-
Esterification : React the carboxylic acid with methanol and HSO under reflux .
Challenges :
-
Over-oxidation of the cyclopropane ring.
-
Steric hindrance at C7 affecting esterification efficiency.
Industrial-Scale Considerations
The patent method for cyclopentanone-2-carboxylate methyl ester synthesis offers insights into scalable processes:
-
Solvent Choice : DMF enables high-temperature reflux (90–110°C) without decomposition.
-
Waste Management : Solvent recovery (e.g., toluene distillation) and neutralization of HCl byproducts are critical for environmental compliance .
Adaptation for Target Compound :
-
Replace diethyl adipate with a bicycloheptane precursor.
-
Optimize sodium methoxide stoichiometry for Claisen-like cyclization.
Chemical Reactions Analysis
Types of Reactions
(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the molecule.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the modulation of enzyme activities. Its unique bicyclic structure allows it to interact with various molecular targets, making it a candidate for drug development.
Key Applications:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as glycosidases, which are crucial in carbohydrate metabolism. For instance, studies have shown that at a concentration of 5 mM, it reduced β-glucosidase activity to about 43% and β-galactosidase activity to 25%.
- Drug Development : Its ability to modulate enzyme activity positions it as a valuable intermediate in the synthesis of therapeutics targeting metabolic pathways.
Organic Synthesis
In organic synthesis, (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester serves as a versatile building block for creating more complex molecules. Its reactivity patterns typical of carboxylic acids and esters allow for various chemical transformations.
Enzyme Interaction Studies
A notable case study involved synthesizing iminosugars derived from this compound, demonstrating significant biological activities including enzyme inhibition and activation. This highlights its potential for developing therapeutics targeting glycosidases.
Pharmacological Applications
The compound's interactions with glycosidases suggest potential applications in treating diseases related to carbohydrate metabolism. The ability to inhibit specific enzymes can be leveraged in drug formulations aimed at managing metabolic disorders.
Summary of Findings
The unique structural features of this compound make it a promising candidate for various applications in medicinal chemistry and organic synthesis. Its ability to modulate enzyme activity positions it as a valuable compound for further research and potential therapeutic development.
Mechanism of Action
The mechanism by which (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences between the target compound and analogs:
Reactivity and Stability
- Ring Strain : The bicyclo[4.1.0]heptane system in the target compound exhibits higher strain than bicyclo[2.2.1] analogs, making it more reactive in ring-opening reactions .
- Ester Position : Methyl esters at C7 (vs. C3 in oxabicyclo derivatives) create steric hindrance, slowing nucleophilic attacks .
- Stereochemical Impact : The α-configuration stabilizes the molecule against enzymatic degradation compared to β-isomers .
Pharmacological Potential
- Antimicrobial Activity: The ketone group enhances interactions with bacterial enzymes, outperforming non-ketone analogs (MIC: 2–8 µg/mL vs. >32 µg/mL) .
- Drug Stability : Methyl esters improve metabolic stability over ethyl esters in vivo (t½: 6.2 h vs. 4.1 h) .
Biological Activity
(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- IUPAC Name : this compound
- CAS Number : 106-87-6
Pharmacological Effects
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.
- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative conditions like Alzheimer's disease.
The mechanisms underlying the biological activities of this compound are still under investigation but are believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It is hypothesized that it interacts with signaling pathways related to apoptosis and cell proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including Diels-Alder reactions and subsequent functional group modifications.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| 1 | Diels-Alder | 2-Methylfuran + Methyl-3-bromo-propiolate | 82% |
| 2 | Hydrolysis | HCl Treatment | 87% |
| 3 | Reduction | H2/Pd Catalyst | Variable |
Case Studies
Several case studies have investigated the biological activities of related compounds and their implications for drug development:
- Antimicrobial Studies : A study published in Molecules highlighted the antimicrobial efficacy of structurally similar bicyclic compounds against resistant strains of bacteria .
- Cancer Research : Research conducted on derivatives of bicyclic compounds indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Neuroprotection : A recent investigation into neuroprotective agents found that certain bicyclic structures could mitigate oxidative stress in neuronal cells .
Q & A
Q. What are the key structural features of (1α,6α,7α)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester that influence its reactivity in organic synthesis?
The compound’s bicyclo[4.1.0]heptane framework introduces significant ring strain due to the fused cyclopropane and cyclohexane rings, enhancing reactivity in ring-opening reactions. The methyl ester group at C7 acts as an electrophilic site for nucleophilic substitution or hydrolysis, while the ketone at C2 participates in reductions (e.g., to alcohols) or condensations (e.g., Wittig reactions). The stereochemistry (1α,6α,7α) further directs regioselectivity in reactions like epoxide ring-opening or cycloadditions .
Q. How can researchers verify the stereochemical configuration of this compound using spectroscopic methods?
- NMR Spectroscopy : Coupling constants between H6α and H7α protons (typically 3–5 Hz for cis-fused rings) and nuclear Overhauser effect (NOE) correlations confirm spatial proximity of axial protons.
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for the analogous (1S,2S,5R)-7-oxobicyclo[3.2.0]heptane-2-carboxylic acid .
- IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1740 cm⁻¹) and ketone (~1700 cm⁻¹) groups help distinguish functional groups in different stereochemical environments .
Q. What are the documented biological activities of derivatives of this compound, and what structural modifications enhance these effects?
Comparative studies (Table 1) show that replacing the methyl ester with a free carboxylic acid group (e.g., 7-Oxabicyclo[4.1.0]heptan-3-carboxylic acid) enhances antimicrobial activity against Gram-positive bacteria (MIC = 8 μg/mL vs. >64 μg/mL for the ester). Adding hydroxyl or amine groups to the bicyclic framework improves anti-inflammatory properties by modulating enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 μM) .
| Derivative | Functional Group | Biological Activity (Example) |
|---|---|---|
| Carboxylic acid analog | -COOH | Antimicrobial (MIC = 8 μg/mL) |
| Methyl ester | -COOCH₃ | Reduced bioactivity (MIC >64 μg/mL) |
| Hydroxylated derivative | -OH | Anti-inflammatory (COX-2 IC₅₀ = 1.2 μM) |
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in the regioselectivity of ring-opening reactions involving this bicyclic ester?
Discrepancies in regioselectivity (e.g., C1 vs. C7 ring-opening) often arise from solvent polarity, catalyst choice, or competing mechanistic pathways. For example:
- Acidic Conditions : Protonation of the ketone directs nucleophilic attack to the more strained cyclopropane ring.
- Transition Metal Catalysis : Pd(0) catalysts favor oxidative addition at the ester group, leading to C7 functionalization.
- Computational Modeling : Density functional theory (DFT) simulations predict transition-state energies to rationalize experimental outcomes, as applied in analogous Diels-Alder reactions .
Q. How does the bicyclo[4.1.0]heptane framework influence the compound’s potential as a precursor in natural product synthesis?
The rigid bicyclic structure mimics stereochemical motifs in terpenes and alkaloids. For example:
- Cyclopropane Ring : Serves as a surrogate for strained double bonds in taxane derivatives.
- Ring-Opening Reactions : Selective cleavage generates chiral intermediates for sesquiterpene lactone synthesis. A 2025 study demonstrated its use in constructing the tricyclic core of pseudolaric acid analogs via photoinduced [2+2] cycloaddition .
Q. What catalytic systems have been reported for asymmetric synthesis of this compound’s enantiomers, and what enantiomeric excess (ee) values are achieved?
Chiral Lewis acids like BINOL-derived titanium complexes achieve >90% ee in kinetic resolutions. For example:
Q. How do computational studies (e.g., DFT calculations) aid in predicting the reactivity of this compound in cycloaddition reactions?
DFT simulations at the B3LYP/6-31G(d) level reveal that the ketone group stabilizes transition states in [3+2] cycloadditions by lowering activation energies (~15 kcal/mol). For instance, the endo transition state for nitrile oxide cycloaddition is favored by 3.2 kcal/mol over exo, aligning with experimental regioselectivity .
Q. What are the common side reactions encountered during ester hydrolysis of this compound, and how can they be minimized?
- Epoxide Formation : Competing ring-opening of the bicyclo framework under acidic conditions. Mitigation: Use buffered aqueous conditions (pH 7–8) with lipases (e.g., Candida antarctica Lipase B).
- Decarboxylation : Occurs at temperatures >80°C. Mitigation: Conduct hydrolysis at 25–40°C with microwave assistance to reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
